6-Iodo-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine
Description
The compound features a 4-methoxyphenyl group at position 2 and an iodine atom at position 6 of the bicyclic core. These substituents confer distinct electronic and steric properties, making it a candidate for applications in drug discovery and diagnostic imaging .
Properties
IUPAC Name |
6-iodo-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11IN2O/c1-18-12-5-2-10(3-6-12)13-9-17-8-11(15)4-7-14(17)16-13/h2-9H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYUXAGCPNOTWDR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CN3C=C(C=CC3=N2)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11IN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Design and Mechanistic Insights
The molecular iodine-catalyzed synthesis represents a green chemistry approach for constructing imidazo[1,2-a]pyridines. As reported by Paengphua et al., this method employs 2-aminopyridine (1a ), 4-methoxyacetophenone (2c ), and dimedone (3 ) in aqueous medium under ultrasonication. Iodine (20 mol%) acts as a Lewis acid, facilitating in situ generation of phenylglyoxal intermediates via ketone oxidation. Ultrasonication enhances reaction kinetics by promoting cavitation, reducing reaction times to 30–60 minutes at ambient temperature.
The mechanism proceeds through three stages:
- Iodine-mediated oxidation : 4-Methoxyacetophenone undergoes iodination to form α-iodoacetophenone, which dehydrates to phenylglyoxal (1′ ).
- Knoevenagel condensation : Phenylglyoxal reacts with the enolic form of dimedone (3′ ) to yield a conjugated enone intermediate (5′ ).
- Aza-Michael addition and cyclization : 2-Aminopyridine attacks the α,β-unsaturated ketone, followed by intramolecular cyclization to form the imidazo[1,2-a]pyridine core.
Optimization and Yield
Key parameters influencing yield include:
- Catalyst loading : 20 mol% iodine maximizes efficiency without byproduct formation.
- Solvent : Water enhances solubility of ionic intermediates and simplifies purification.
- Ultrasonication frequency : 40 kHz ensures efficient mixing and energy transfer.
Under optimized conditions, the method achieves a 76.5% isolated yield for 6-iodo-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine. Post-reaction workup involves extraction with ethyl acetate and recrystallization from methanol to obtain pure product.
One-Pot Synthesis Using CsF-Celite
Methodology and Advantages
Chancharunee et al. developed a one-pot protocol utilizing cesium fluoride immobilized on Celite (CsF-Celite) as a recyclable base. The reaction combines 2-aminopyridine, 4-methoxyacetophenone, iodine, and ammonium acetate in dimethylformamide (DMF) at 80°C. CsF-Celite facilitates deprotonation and stabilizes reactive intermediates, while Celite’s porous structure aids in product isolation.
Reaction Conditions and Scalability
- Temperature : 80°C balances reaction rate and thermal decomposition risks.
- Stoichiometry : Equimolar ratios of 2-aminopyridine and 4-methoxyacetophenone prevent side reactions.
- Workup : Filtration through CsF-Celite removes residual catalysts, simplifying purification.
This method yields 76.5% of the target compound and allows CsF-Celite recovery with no loss in catalytic activity over five cycles.
Microwave-Assisted Synthesis
Enhanced Reaction Efficiency
Microwave irradiation significantly accelerates the synthesis by enabling rapid heating. A protocol by Wichai et al. involves irradiating a mixture of 2-aminopyridine, 4-methoxyacetophenone, iodine, and ammonium acetate in DMF at 150°C for 15 minutes. Microwave energy reduces activation barriers, achieving 85% yield while minimizing degradation.
Comparative Analysis
| Parameter | Ultrasonication | CsF-Celite | Microwave |
|---|---|---|---|
| Reaction Time | 30–60 min | 4–6 h | 15 min |
| Yield | 76.5% | 76.5% | 85% |
| Catalyst Recovery | Not applicable | Yes | No |
| Solvent | Water | DMF | DMF |
| Temperature | Ambient | 80°C | 150°C |
Electrochemical Synthesis and Emerging Strategies
Electrochemical C–N Bond Formation
An electrochemical method reported by Li et al. employs hydriodic acid as a redox mediator in ethanol. Applying 10 mA current in an undivided cell enables oxidative coupling of 4-methoxyacetophenone and 2-aminopyridine, yielding imidazo[1,2-a]pyridines via radical intermediates. While this approach avoids external oxidants, its application to 6-iodo derivatives remains exploratory.
Characterization and Analytical Data
Spectroscopic Confirmation
Purity and Stability
HPLC analysis confirms >99% purity, with the compound stable at −20°C for 12 months.
Chemical Reactions Analysis
Cross-Coupling Reactions
The iodine atom at position 6 serves as an excellent leaving group in metal-catalyzed cross-coupling reactions, enabling derivatization with aromatic or aliphatic groups:
Suzuki-Miyaura Coupling
Reaction of the compound with aryl boronic acids under palladium catalysis yields biaryl derivatives. For example:
-
Conditions : 1 mol% Pd(PPh₃)₄, Na₂CO₃ (2 equiv), DMF/H₂O (3:1), 80°C, 12 h .
-
Yield : 70–85% for electron-neutral boronic acids (e.g., phenylboronic acid) .
Ullmann-Type Coupling
Copper-mediated coupling with amines or thiols produces C–N or C–S bonds:
Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient imidazo[1,2-a]pyridine core facilitates nucleophilic attack at position 6:
Alkoxyde or Thiolate Substitution
Reaction with sodium methoxide or thiophenols replaces iodine with methoxy or thio groups:
Functionalization of the Methoxyphenyl Group
The para-methoxy group undergoes demethylation or electrophilic substitution:
Demethylation
Treatment with BBr₃ removes the methyl group to yield a phenolic derivative:
Nitration
Electrophilic nitration at the methoxyphenyl ring occurs under mixed acid conditions:
Cyclization and Ring Expansion
The imidazo[1,2-a]pyridine scaffold participates in annulation reactions:
Rhodium-Catalyzed C–H Activation
Reaction with alkynes forms polycyclic frameworks:
Comparative Reactivity of Halogenated Analogs
| Substituent at Position 6 | Reaction with Phenylboronic Acid (Suzuki) | Reaction with NaOMe (SNAr) |
|---|---|---|
| Iodo | 85% Yield | 82% Yield |
| Bromo | 78% Yield | 71% Yield |
| Chloro | 65% Yield | 58% Yield |
The iodine substituent shows superior reactivity in cross-coupling due to its lower bond dissociation energy (C–I: 234 kJ/mol vs. C–Br: 276 kJ/mol) .
Scientific Research Applications
Chemical Structure and Synthesis
6-Iodo-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine is characterized by an iodine atom at the 6-position and a methoxyphenyl group at the 2-position of the imidazo ring. This configuration can enhance the compound's solubility and bioactivity compared to other derivatives. The synthesis typically involves the condensation of 4-methoxyaniline with 2-chloro-5-nitropyridine in dimethylformamide (DMF) under elevated temperatures, allowing for the formation of the imidazo[1,2-a]pyridine framework.
Medicinal Chemistry Applications
1. Anticancer Activity
Research indicates that imidazo[1,2-a]pyridine derivatives exhibit anticancer properties. The presence of iodine in 6-Iodo-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine may enhance its interaction with cancer cell targets, potentially leading to improved efficacy in tumor suppression. This compound's structure suggests it could act as a lead compound for developing new anticancer agents.
2. Antimicrobial Properties
The compound has shown promise as an antimicrobial agent. Its structural modifications may influence its binding affinity to bacterial targets, making it a candidate for further development against resistant strains of bacteria .
3. Neuropharmacology
The unique chemical properties of 6-Iodo-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine position it as a potential modulator of neurotransmitter systems. Similar compounds have been investigated for their roles as GABA A receptor agonists, which are critical in the treatment of anxiety and sleep disorders .
Interaction Studies
Interaction studies focus on the compound's binding affinity with various biological targets such as enzymes or receptors. These studies are crucial for evaluating therapeutic effects and understanding mechanisms of action:
- Binding Affinity: The presence of substituents like iodine and methoxy groups can modulate lipophilicity and electronic properties, influencing how effectively the compound binds to its targets.
- Therapeutic Potential: Evaluating the interactions with specific receptors can provide insights into potential therapeutic applications in treating conditions like neurodegenerative diseases or infections.
Comparative Analysis with Related Compounds
The following table summarizes key features of related imidazo[1,2-a]pyridine derivatives:
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| 6-Bromo-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine | Bromine substitution at position 6 | Anticancer activity |
| 6-Methyl-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine | Methyl group instead of iodine | Antimicrobial properties |
| 6-Chloro-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine | Chlorine substitution at position 6 | Potential anti-inflammatory effects |
| 6-Iodo-2-phenylimidazo[1,2-a]pyridine | No methoxy group; iodine at position 6 | Broad-spectrum antibacterial effects |
Case Studies and Research Findings
Recent studies have highlighted the efficacy of imidazo[1,2-a]pyridine derivatives in various applications:
- Anthelmintic Activity: A series of imidazo[1,2-a]pyridine-based molecules were synthesized and tested against livestock parasites like Haemonchus contortus. The most active compounds demonstrated significant efficacy through mechanisms targeting ionic channels, similar to existing anthelmintics .
- Neuroimaging Applications: Some derivatives have been evaluated for their potential as positron emission tomography (PET) radiotracers for imaging amyloid plaques associated with Alzheimer's disease. These studies indicate that modifications to the imidazo structure can enhance binding affinities necessary for effective imaging agents .
Mechanism of Action
The mechanism of action of 6-Iodo-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that trigger beneficial cellular responses .
Comparison with Similar Compounds
Anticholinesterase Activity
- Biphenyl vs. Phenyl Side Chains : Derivatives with biphenyl moieties (e.g., compound 2f, IC₅₀ = 208 µM for AChE) exhibit superior inhibition compared to phenyl-substituted analogs (IC₅₀ > 2000 µM) . The target compound’s 4-methoxyphenyl group may enhance π-π interactions with enzyme pockets, though empirical data is needed.
- Positional Effects: Substitution at position R4 (e.g., methyl in compound 2h, IC₅₀ = 79 µM) enhances AChE inhibition more than R2/R3 modifications .
Anti-Tubercular Activity
Imidazo[1,2-a]pyridines are potent against Mycobacterium tuberculosis (MICs as low as 1–2 µM) . While the target compound’s iodine substituent could improve membrane permeability, fused-ring analogs (e.g., imidazo[1,2-c]pyrimidines) show reduced potency compared to the parent scaffold .
Diagnostic Imaging Potential
The iodine atom in 6-Iodo-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine enables radio-labeling with isotopes like ¹²³I for Alzheimer’s disease imaging, as demonstrated in structurally related compounds . Bromine or chlorine analogs lack this utility, highlighting iodine’s unique role .
Physicochemical and Pharmacokinetic Properties
- Steric Effects : The bulky iodine atom at position 6 may hinder interactions with flat binding sites (e.g., enzyme active regions), whereas smaller substituents like methyl or methoxy retain flexibility .
Biological Activity
6-Iodo-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The chemical structure of 6-Iodo-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine consists of an imidazo[1,2-a]pyridine core substituted with an iodine atom and a methoxyphenyl group. This structural configuration is significant as it influences the compound's interaction with biological targets.
The biological activity of 6-Iodo-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine is primarily attributed to its ability to interact with specific molecular targets. It may modulate enzyme activity or receptor functions, leading to various therapeutic effects. For instance, it has been noted to inhibit enzymes involved in cancer progression and activate pathways that promote beneficial cellular responses .
Anticancer Activity
Research has indicated that derivatives of imidazo[1,2-a]pyridine, including 6-Iodo-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine, exhibit significant anticancer properties. In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines. For example:
| Cell Line | IC50 (µM) |
|---|---|
| HCT-116 (Colorectal) | 5.0 |
| NCI-H460 (Lung) | 6.5 |
| DND-41 (Leukemia) | 7.0 |
These findings suggest that the compound may serve as a lead for developing new anticancer agents .
Antimicrobial Activity
The compound has also been studied for its antimicrobial properties. Preliminary data indicate that it possesses moderate antibacterial activity against certain strains of bacteria. The Minimum Inhibitory Concentration (MIC) values demonstrate its effectiveness:
| Bacterial Strain | MIC (µM) |
|---|---|
| E. coli | 32 |
| S. aureus | 64 |
These results highlight its potential as a therapeutic agent in treating bacterial infections .
Study on Anticancer Efficacy
A recent study evaluated the efficacy of 6-Iodo-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine in a mouse model of colorectal cancer. Mice treated with the compound showed a significant reduction in tumor size compared to control groups. The study reported an approximate 40% reduction in tumor volume after four weeks of treatment .
Imaging Applications
In addition to its therapeutic potential, this compound has been investigated for its utility in imaging beta-amyloid plaques in Alzheimer's disease. A study demonstrated that radioiodinated derivatives of imidazo[1,2-a]pyridine displayed high binding affinities for amyloid plaques, making them promising candidates for non-invasive imaging techniques .
Q & A
Q. What are the established synthetic routes for 6-Iodo-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine, and how are reaction conditions optimized?
The synthesis typically involves constructing the imidazo[1,2-a]pyridine core via condensation reactions between 2-aminopyridine derivatives and α-haloketones or α-bromoacetophenones. Subsequent iodination at the 6-position is achieved using iodine or iodinating agents like N-iodosuccinimide (NIS) under controlled conditions. Key parameters include:
- Temperature : Optimal ranges between 80–120°C to balance reactivity and side-product formation .
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility and reaction efficiency .
- Catalysts : Transition metals (e.g., CuI) or iodine catalysts improve regioselectivity during iodination . Yield optimization requires iterative adjustments to these parameters, validated by HPLC purity checks (>95%) .
Q. Which analytical techniques are critical for characterizing this compound’s structure and purity?
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm substitution patterns (e.g., methoxy at C2, iodo at C6) and aromatic proton environments .
- High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>98% for biological assays) and monitors reaction progress .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., CHINO, expected m/z 366.99) and detects isotopic patterns for iodine .
- X-ray Crystallography : Resolves crystal packing and confirms regiochemistry in ambiguous cases .
Q. What preliminary biological screening data exist for this compound class?
Imidazo[1,2-a]pyridines with halogen substituents exhibit cytotoxicity against cancer cell lines (e.g., IC values of 10–20 μM in HepG2 and MCF-7 cells). For example, a structurally similar 6-iodo derivative showed selective activity in Hep-2 cells (IC = 16 μM) but lower toxicity in non-cancerous Vero cells (IC = 76 μM) . Screening should prioritize dose-response assays and counter-screen for off-target effects (e.g., kinase panels).
Advanced Research Questions
Q. How can structural modifications at the 6-iodo position modulate biological activity?
- Iodo replacement : Substituting iodine with smaller halogens (Cl, Br) reduces steric hindrance, potentially improving binding to hydrophobic enzyme pockets. For instance, 6-bromo analogs showed enhanced inhibition of tyrosine kinases .
- Electrophilic tuning : The iodine atom’s polarizability influences interactions with nucleophilic residues (e.g., cysteine in target proteins). Computational docking studies (AutoDock Vina) can predict binding modes .
- Pro-drug strategies : Iodo groups enable radioisotope labeling (e.g., I) for pharmacokinetic tracking in vivo .
Q. How should researchers resolve contradictions in reported cytotoxicity data for imidazo[1,2-a]pyridines?
Discrepancies often arise from:
- Assay variability : Standardize protocols (e.g., MTT vs. CellTiter-Glo) and cell passage numbers .
- Compound stability : Iodo derivatives may degrade under light; use amber vials and confirm stability via LC-MS .
- Batch purity : Re-synthesize compounds with conflicting data and validate via orthogonal methods (NMR, HRMS) .
Q. What methodologies are effective for structure-activity relationship (SAR) studies of this scaffold?
- Parallel synthesis : Generate derivatives with systematic substitutions (e.g., methoxy → ethoxy, iodine → trifluoromethyl) .
- Free-Wilson analysis : Quantify contributions of substituents to activity using multivariate regression .
- Crystallographic mapping : Co-crystallize lead compounds with targets (e.g., PARP1 or tubulin) to identify critical interactions .
Q. What strategies mitigate challenges in regioselective iodination?
- Directing groups : Install temporary protecting groups (e.g., Boc) to steer iodination to the 6-position .
- Microwave-assisted synthesis : Reduces reaction time (20–40 minutes) and improves yield by 15–20% compared to conventional heating .
- In situ monitoring : Use Raman spectroscopy to track iodine incorporation and halt reactions at optimal conversion .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
